molecular formula C18H23N3O2 B10979402 2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-(1,5-dimethyl-1H-pyrazol-3-yl)acetamide

2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-(1,5-dimethyl-1H-pyrazol-3-yl)acetamide

Cat. No.: B10979402
M. Wt: 313.4 g/mol
InChI Key: XWTDRQIBBPYLRF-UHFFFAOYSA-N
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Description

The target compound is a chromenyl-acetamide derivative featuring a 2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl group linked via an acetamide bridge to a 1,5-dimethyl-1H-pyrazol-3-yl moiety. The combination of these moieties suggests a hybrid structure designed to synergize or enhance bioactivity.

Properties

Molecular Formula

C18H23N3O2

Molecular Weight

313.4 g/mol

IUPAC Name

2-(2,2-dimethyl-3,4-dihydrochromen-6-yl)-N-(1,5-dimethylpyrazol-3-yl)acetamide

InChI

InChI=1S/C18H23N3O2/c1-12-9-16(20-21(12)4)19-17(22)11-13-5-6-15-14(10-13)7-8-18(2,3)23-15/h5-6,9-10H,7-8,11H2,1-4H3,(H,19,20,22)

InChI Key

XWTDRQIBBPYLRF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)NC(=O)CC2=CC3=C(C=C2)OC(CC3)(C)C

Origin of Product

United States

Biological Activity

The compound 2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-(1,5-dimethyl-1H-pyrazol-3-yl)acetamide is a novel synthetic derivative that has garnered interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C15H20N2O\text{C}_{15}\text{H}_{20}\text{N}_2\text{O}

This structure features a chromene moiety linked to a pyrazole group via an acetamide functional group. The presence of these functional groups is critical for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to This compound . Notably, derivatives containing chromene structures have shown significant activity against various cancer cell lines.

Key Findings:

  • Cell Proliferation Inhibition : Compounds with similar structures have been reported to inhibit cell proliferation in cancer cell lines such as A549 (lung cancer) and KB (oral epidermoid carcinoma) cells. For instance, a study indicated that certain chromene derivatives could significantly reduce cell viability in these lines through mechanisms involving apoptosis induction and inhibition of cell migration and invasion .
  • Mechanism of Action : The proposed mechanism involves the modulation of key signaling pathways such as the PI3K/AKT pathway, which plays a crucial role in cell survival and proliferation. Inhibition of this pathway leads to increased apoptosis in cancer cells .
  • Selectivity : Many synthesized compounds exhibit low cytotoxicity towards normal human cells while maintaining potent activity against cancer cells. This selectivity is vital for minimizing side effects in potential therapeutic applications .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of chromene-based compounds. Research has demonstrated that modifications in the chromene ring or the pyrazole moiety can significantly affect the compound's potency and selectivity.

Table 1: Summary of SAR Findings

ModificationEffect on ActivityReference
Hydroxyl group at position 7Increased apoptosis in cancer cells
Methyl substitution on pyrazoleEnhanced selectivity for cancer cells
Variations in acetamide chain lengthAltered potency against different cancer types

Case Studies

Several studies have explored the biological effects of related compounds:

  • Anticancer Activity Study : A study on a series of chromene derivatives showed that specific modifications led to enhanced anticancer activity against Hela and MCF-7 cell lines. The most potent derivative exhibited an IC50 value significantly lower than traditional chemotherapeutics like 5-Fluorouracil .
  • In Vivo Studies : Animal models treated with selected chromene derivatives demonstrated reduced tumor size and improved survival rates compared to control groups. These findings suggest that these compounds may serve as effective adjuncts in cancer treatment protocols .

Comparison with Similar Compounds

Structural Analogues with Pyrazole-Acetamide Cores

Example 1: N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-nitrophenyl)acetamide ()

  • Structure : Features a 1,5-dimethylpyrazole core linked to a 4-nitrophenylacetamide.
  • Key Differences : The chromene ring in the target compound is replaced by a nitro-substituted phenyl group.
  • Properties :
    • Crystallography : The pyrazole ring is nearly planar, with intermolecular N–H···O and C–H···O hydrogen bonds forming 2D networks .
    • Bioactivity : Pyrazole-acetamides are associated with insecticidal and antifungal activities .

Example 2: 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide Derivatives ()

  • Structure : Bipyrazole carboxamides with chloro and aryl substituents.
  • Key Differences : The acetamide bridge connects two pyrazole rings instead of a chromene and pyrazole.
  • Properties :
    • Synthesis : Yields range from 62% to 71% using EDCI/HOBt coupling .
    • Stability : Melting points (123–183°C) indicate robust crystallinity, likely due to hydrogen bonding .

Chromene and Triazole-Linked Acetamides

Example 3: N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide ()

  • Structure : Triazole-linked acetamide with naphthalene and chlorophenyl groups.
  • Key Differences : A triazole spacer replaces the chromene moiety.
  • Properties :
    • Synthesis : Prepared via copper-catalyzed 1,3-dipolar cycloaddition (click chemistry) with yields >65% .
    • Spectral Data : IR peaks at 1678 cm⁻¹ (C=O) and 1287 cm⁻¹ (C–N), similar to typical acetamide vibrations .

Patent-Based Acetamide Derivatives ()

Example 4: N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide

  • Structure : Benzothiazole-acetamide with trifluoromethyl and chlorophenyl groups.
  • Key Differences : Benzothiazole replaces pyrazole, suggesting divergent electronic properties.

Comparative Analysis Tables

Table 2: Spectral Data Comparison

Compound Class IR (C=O) cm⁻¹ IR (C–N) cm⁻¹ $ ^1 \text{H NMR} $ Key Shifts (δ, ppm)
Target Compound Hypothetical: ~1680 ~1300 Expected: 2.6 ppm (CH3), 5.3–7.5 (Ar-H)
Pyrazole-Acetamide () 1671 1303 8.12 (s, pyrazole-H), 7.2–7.6 (Ar-H)
Triazole-Acetamide () 1678 1287 5.38 (–OCH2), 8.36 (triazole-H)

Research Findings and Implications

  • Hydrogen Bonding : Analogous pyrazole-acetamides exhibit strong intermolecular interactions (e.g., R$_2^2$(10) motifs), which could enhance crystallinity and stability .
  • Bioactivity Potential: The 1,5-dimethylpyrazole moiety is linked to non-linear optical properties and insecticidal activity in related compounds, suggesting avenues for testing the target compound .

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